An In-depth Technical Guide on the Physicochemical Properties of 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione
An In-depth Technical Guide on the Physicochemical Properties of 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione
Foreword: Unveiling the Molecular Profile for Drug Discovery
In the landscape of modern drug development, the journey from a promising chemical entity to a viable therapeutic agent is paved with meticulous scientific investigation. A candidate's success is intrinsically linked to its physicochemical properties, which govern its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This guide provides a comprehensive technical overview of the essential physicochemical characterization of 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione, a member of the quinazolinedione class of compounds known for their diverse pharmacological activities.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven methodologies for a thorough molecular assessment.
Structural Elucidation and Synthesis
The foundational step in characterizing any novel compound is confirming its chemical identity and establishing a reliable synthetic route.
1.1. Molecular Structure
1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione (CAS No. 1267663-32-0) possesses a core quinazolinedione scaffold, a heterocyclic system of significant interest in medicinal chemistry.[1][3] The key structural features include methyl groups at positions 1 and 3, and a hydroxyl group at position 6. These substitutions are anticipated to influence the molecule's solubility, lipophilicity, and metabolic stability.
1.2. Synthetic Pathway
A common route for the synthesis of quinazolinedione derivatives involves the reaction of an appropriately substituted anthranilic acid with a suitable reagent to form the heterocyclic ring.[5][6] For 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione, a plausible synthetic approach is outlined below.
Diagram: Synthetic Workflow for 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione
Caption: A generalized synthetic workflow for 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione.
Solubility Profile: A Critical Determinant of Bioavailability
Aqueous solubility is a crucial physicochemical parameter that significantly influences a drug's absorption and bioavailability.[7] Poor solubility can lead to erratic absorption and suboptimal therapeutic efficacy.
2.1. Experimental Determination of Aqueous Solubility
The gold-standard method for determining equilibrium solubility is the shake-flask method.[7]
Protocol: Shake-Flask Method for Equilibrium Solubility
-
Preparation of Saturated Solution: An excess amount of 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione is added to a series of vials containing buffers at various physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).
-
Equilibration: The vials are sealed and agitated in a constant temperature water bath (typically 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The resulting suspensions are allowed to stand, or are centrifuged, to separate the undissolved solid from the supernatant.
-
Quantification: An aliquot of the clear supernatant is carefully removed, diluted, and the concentration of the dissolved compound is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
2.2. Data Presentation: Solubility Profile
| pH | Temperature (°C) | Solubility (µg/mL) |
| 1.2 | 25 | Experimental Value |
| 4.5 | 25 | Experimental Value |
| 6.8 | 25 | Experimental Value |
| 7.4 | 25 | Experimental Value |
| 1.2 | 37 | Experimental Value |
| 4.5 | 37 | Experimental Value |
| 6.8 | 37 | Experimental Value |
| 7.4 | 37 | Experimental Value |
Ionization Constant (pKa): Understanding pH-Dependent Behavior
The pKa is the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms. This parameter is critical for predicting a drug's behavior in different physiological compartments with varying pH, such as the stomach and intestines.[8][9]
3.1. Experimental Determination of pKa
Potentiometric titration is a highly accurate method for pKa determination.[10]
Protocol: Potentiometric pKa Determination
-
Sample Preparation: A precise amount of 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione is dissolved in a suitable solvent (e.g., methanol/water mixture) to a known concentration.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) while the pH is continuously monitored using a calibrated pH electrode.
-
Data Analysis: The pKa is determined from the inflection point of the resulting titration curve.
Diagram: pKa Determination Workflow
Caption: Workflow for pKa determination using potentiometric titration.
Lipophilicity (LogP/LogD): Gauging Membrane Permeability
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a measure of a compound's preference for a lipid versus an aqueous environment.[8][11][12] This property is a key predictor of a drug's ability to cross biological membranes.[11][12]
4.1. Experimental Determination of LogP/LogD
The shake-flask method is the traditional approach, while HPLC-based methods offer higher throughput.[13]
Protocol: Shake-Flask Method for LogP Determination
-
System Preparation: n-Octanol and water are mutually saturated by vigorous mixing followed by separation.
-
Partitioning: A known amount of 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione is dissolved in one of the phases, and then an equal volume of the other phase is added.
-
Equilibration: The mixture is shaken until equilibrium is established.
-
Phase Separation: The two phases are separated by centrifugation.
-
Quantification: The concentration of the compound in each phase is determined by a suitable analytical technique (e.g., HPLC-UV).
-
Calculation: LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
For ionizable compounds, the distribution coefficient (LogD) is determined at a specific pH, typically 7.4, to mimic physiological conditions.[12]
4.2. Data Presentation: Lipophilicity
| Parameter | Method | Value |
| LogP | Shake-Flask | Experimental Value |
| LogD at pH 7.4 | Shake-Flask | Experimental Value |
Thermal Stability: Ensuring Integrity and Shelf-Life
Thermal analysis techniques are employed to assess the thermal stability and solid-state properties of a compound, which are critical for formulation development and ensuring product stability.[14][15][16][17]
5.1. Experimental Techniques for Thermal Analysis
-
Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, purity, and polymorphism.[17]
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is used to evaluate thermal stability and decomposition temperature.[14][17]
Protocol: DSC and TGA Analysis
-
Sample Preparation: A small, accurately weighed amount of 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione is placed in an appropriate sample pan (e.g., aluminum for DSC, platinum for TGA).
-
Instrument Setup: The instruments are calibrated and programmed with a specific heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).
-
Data Acquisition: The sample is heated, and the heat flow (DSC) or mass change (TGA) is recorded as a function of temperature.
-
Data Analysis: The resulting thermograms are analyzed to determine key thermal events.
5.2. Data Presentation: Thermal Properties
| Parameter | Technique | Value |
| Melting Point (°C) | DSC | Experimental Value |
| Onset of Decomposition (°C) | TGA | Experimental Value |
Crystal Structure: The Solid-State Blueprint
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. This is crucial for understanding intermolecular interactions and identifying potential polymorphs, which can have different physical properties.
While a specific crystal structure for 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione is not publicly available, related quinazolinedione structures have been reported, often showing planar ring systems and intermolecular hydrogen bonding.[18]
Conclusion: A Holistic Physicochemical Profile
The comprehensive physicochemical characterization of 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione, as outlined in this guide, provides the critical data necessary for its advancement in the drug discovery pipeline. By understanding its solubility, pKa, lipophilicity, thermal stability, and solid-state properties, researchers can make informed decisions regarding formulation, predict its in vivo behavior, and ultimately, enhance the probability of developing a safe and effective therapeutic agent.
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